molecular formula C6H13NO B8549712 3-Methyl-1-(methylamino)butan-2-one

3-Methyl-1-(methylamino)butan-2-one

Cat. No.: B8549712
M. Wt: 115.17 g/mol
InChI Key: OMWKPVQXGRTCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(methylamino)butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-(methylamino)butan-2-one can be synthesized through various methods. One common method involves the reaction of 2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-butanol. This process uses copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550°C. The conversion rate of 2-butanol to this compound can reach up to 95% .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(methylamino)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(methylamino)butan-2-one is unique due to the presence of both a carbonyl group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methyl-1-(methylamino)butan-2-one

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3

InChI Key

OMWKPVQXGRTCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC

Origin of Product

United States

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